N-(3-bromophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide
Description
N-(3-Bromophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a dihydropyridine carboxamide derivative characterized by a 3-bromophenyl substituent on the amide nitrogen and a 4-(trifluoromethyl)benzyl group at the 1-position of the pyridone ring. This compound shares structural similarities with kinase inhibitors and other bioactive molecules, though its specific pharmacological profile remains underexplored in the provided evidence. Its synthesis likely involves condensation reactions between substituted pyridinecarboxylic acids and anilines, analogous to methods described for related compounds .
Properties
IUPAC Name |
N-(3-bromophenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrF3N2O2/c21-15-3-1-4-16(11-15)25-18(27)17-5-2-10-26(19(17)28)12-13-6-8-14(9-7-13)20(22,23)24/h1-11H,12H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYHUCZUYDOCED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, utilizing palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization and chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, typically used in anhydrous solvents.
Substitution: Common reagents include halogens, alkyl halides, and nucleophiles, often used under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions may result in the formation of new functionalized derivatives of the original compound.
Scientific Research Applications
N-(3-bromophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s structural analogs differ primarily in substituents on the phenyl rings and pyridone core. Key comparisons include:
Key Observations :
- Bromine vs. Pyridinyl/Methoxy : The 3-bromophenyl group in the target compound may confer stronger halogen bonding compared to the hydrogen-bond-accepting pyridinyl or electron-donating methoxy groups .
- Trifluoromethyl Position : The 4-(trifluoromethyl)benzyl group in the target compound likely enhances hydrophobic interactions compared to the 3-CF3 analog , which may disrupt packing efficiency.
Pharmacological and Biochemical Implications
- Kinase Inhibition : BMS-777607 demonstrates that ethoxy and fluorophenyl substituents optimize solubility and Met kinase selectivity. The target compound’s trifluoromethyl and bromophenyl groups may similarly enhance target affinity but require empirical validation.
- Solubility and Stability : Methoxy groups (e.g., in ) improve aqueous solubility, while bromine and trifluoromethyl groups in the target compound may reduce it, favoring membrane permeability.
- Crystal Packing : The centrosymmetric dimer formation via N–H⋯O hydrogen bonds in suggests that the target compound could exhibit similar solid-state stability, critical for formulation.
Biological Activity
N-(3-bromophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide, a complex organic compound, has garnered attention in scientific research due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes a bromophenyl group and a trifluoromethyl phenyl moiety. The molecular weight is approximately 451.2 g/mol, and its chemical formula is .
| Property | Value |
|---|---|
| Molecular Weight | 451.2 g/mol |
| IUPAC Name | This compound |
| CAS Number | 946332-38-3 |
Research indicates that this compound exhibits various biological activities, primarily through enzyme inhibition and receptor binding.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain kinases, including VEGFR-2 and c-Met. In vitro studies have shown that derivatives of this compound can exhibit significant inhibitory effects on these targets, which are crucial in cancer progression .
- Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties. Similar compounds with trifluoromethyl groups have shown effectiveness against Gram-positive bacteria, indicating that this compound may also possess such activity .
Study 1: Kinase Inhibition
A recent study evaluated the inhibitory effects of various derivatives of the compound on VEGFR-2 and c-Met kinases. The results indicated that certain derivatives displayed IC50 values in the low micromolar range (e.g., for one derivative), demonstrating promising potential for further development as therapeutic agents against cancer .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related compounds containing trifluoromethyl groups. These compounds exhibited low minimum inhibitory concentrations (MICs) against Staphylococcus aureus and showed bactericidal effects in time-kill assays . This suggests that this compound could be evaluated for similar properties.
Table 2: Biological Activity Data
| Activity Type | Target | IC50 (µM) |
|---|---|---|
| Kinase Inhibition | VEGFR-2 | 3.403 |
| Kinase Inhibition | c-Met | Not specified |
| Antimicrobial Activity | Staphylococcus aureus | Low MIC |
Future Directions
Given its promising biological activities, future research should focus on:
- In Vivo Studies : To assess the therapeutic efficacy and safety profiles of this compound in animal models.
- Mechanistic Studies : Further elucidation of the molecular mechanisms underlying its enzyme inhibition and antimicrobial effects.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity could lead to more potent derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
